(S)-UFR2709: A Technical Guide to its Synthesis, Characterization, and Pharmacological Profile as a Nicotinic Acetylcholine Receptor Antagonist
(S)-UFR2709: A Technical Guide to its Synthesis, Characterization, and Pharmacological Profile as a Nicotinic Acetylcholine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-UFR2709, chemically known as [(S)-1-methylpyrrolidin-2-yl) methyl benzoate], is a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) with notable selectivity for the α4β2 subtype over the α7 subtype. This document provides a comprehensive overview of the synthesis, characterization, and pharmacological properties of (S)-UFR2709. It has been investigated for its potential therapeutic applications in addiction, particularly in reducing alcohol and nicotine (B1678760) dependence. The data presented herein summarizes its effects in preclinical models, detailing its dose-dependent reduction of ethanol (B145695) intake and its anxiolytic properties. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug development and neuroscience.
Synthesis of (S)-UFR2709
The synthesis of (S)-UFR2709 hydrochloride (M.W. 255.74 g/mol ) has been reported by Faundez-Parraguez et al. (2013).[1][2][3][4] While the detailed experimental protocol is outlined in the primary literature, the general synthetic route involves the esterification of (S)-N-methyl-2-pyrrolidinemethanol with benzoic acid. The structure of the resulting compound, (S)-UFR2709 HCl, was confirmed using one- and two-dimensional 1H and 13C Nuclear Magnetic Resonance (NMR) analyses.[1]
General Synthetic Scheme:
Caption: General synthesis of (S)-UFR2709.
Characterization
The definitive characterization of (S)-UFR2709 is crucial for its validation as a research compound. As reported in the literature, the primary methods of characterization include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR analyses are used to confirm the chemical structure of (S)-UFR2709 HCl.
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Mass Spectrometry (MS): To determine the molecular weight of the compound (255.74 g/mol for the hydrochloride salt).[3][5]
Pharmacological Profile
(S)-UFR2709 is a non-selective competitive antagonist of nAChRs.[1] It exhibits a higher affinity for the α4β2 nAChR subtype compared to the α7 subtype.[2] Its pharmacological effects have been primarily studied in the context of alcohol and nicotine addiction.
Effects on Ethanol Consumption
Multiple studies have demonstrated that (S)-UFR2709 effectively reduces voluntary ethanol intake in alcohol-preferring rat models.[1][3][4][6][7]
Table 1: Effect of (S)-UFR2709 on Ethanol Intake in UChB Rats [1][7]
| Dose (mg/kg, i.p.) | Reduction in Ethanol Intake | Species | Study Duration |
| 1 | 33.4% | Rat (UChB) | 17 days |
| 2.5 | 56.9% | Rat (UChB) | 17 days |
| 5 | 35.2% | Rat (UChB) | 17 days |
| 10 | 31.3% | Rat (UChB) | 17 days |
| 2.5 | ~55% | Rat (UChB) | Long-term (100 days) |
UChB: University of Chile bibulous rats
The effect of (S)-UFR2709 on reducing alcohol intake appears to be bell-shaped, with the 2.5 mg/kg dose being the most effective.[1][7] Importantly, these effects on alcohol consumption were not associated with changes in body weight or locomotor activity, suggesting a specific action on nAChRs rather than a general sedative effect.[1][7]
Anxiolytic and Anti-Addictive Properties in Nicotine Models
In studies using zebrafish, (S)-UFR2709 has been shown to possess anxiolytic effects and the ability to block nicotine-induced reward.[2]
Table 2: Behavioral and Molecular Effects of (S)-UFR2709 in Zebrafish [2]
| Experiment | Effect of (S)-UFR2709 |
| Novel Tank Diving Test (Anxiety) | Exhibited anxiolytic effects. |
| Conditioned Place Preference (CPP) for Nicotine | Blocked the rewarding effects of nicotine. |
| nAChR Subunit Gene Expression (Brain) | Significantly decreased the expression of the α4 subunit. |
These findings suggest that (S)-UFR2709 could be a promising candidate for treating nicotine addiction.[2]
Mechanism of Action
The therapeutic potential of (S)-UFR2709 in addiction is believed to stem from its antagonism of nAChRs within the brain's reward system.[3][8] Ethanol and nicotine both increase dopamine (B1211576) release in the nucleus accumbens, a key process in reinforcement and reward. This dopamine release is modulated by nAChRs, particularly the α4β2 subtype, located on dopamine neurons in the ventral tegmental area (VTA).[8] By blocking these receptors, (S)-UFR2709 is thought to attenuate the rewarding effects of alcohol and nicotine, thereby reducing the motivation to consume these substances.
Caption: Proposed mechanism of (S)-UFR2709 action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Ethanol Consumption Study in Rats
This protocol is based on the two-bottle free-choice paradigm.[3][4]
Caption: Two-bottle free-choice experimental workflow.
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Animals: Male University of Chile bibulous (UChB) rats, which are genetically selected for high alcohol preference.[1][3]
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Housing and Acclimation: Rats are individually housed and given a period of acclimation to the housing conditions with free access to food and water.
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Procedure:
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Rats are given continuous 24-hour access to two bottles, one containing a 10% (v/v) ethanol solution and the other containing tap water.
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The positions of the bottles are alternated daily to prevent place preference.
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Animals are administered daily intraperitoneal (i.p.) injections of either (S)-UFR2709 at various doses (e.g., 1, 2.5, 5, 10 mg/kg) or saline as a control.
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Ethanol and water consumption are measured daily by weighing the bottles. Body weight is also monitored regularly.
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Locomotor Activity: To rule out sedative effects, locomotor activity is assessed in an open-field arena after administration of the highest dose of (S)-UFR2709.
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Statistical Analysis: Data are typically analyzed using analysis of variance (ANOVA) followed by post-hoc tests to determine significant differences between treatment groups.[1][3]
Anxiolytic and Anti-Addictive Studies in Zebrafish
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Novel Tank Diving Test (Anxiety):
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Adult zebrafish are individually placed in a novel tank.
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The time spent in the bottom third (bottom-dwelling) versus the top third of the tank is recorded over a set period.
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A reduction in bottom-dwelling time is indicative of an anxiolytic effect.
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Fish are exposed to different concentrations of (S)-UFR2709 or a control solution before the test.[2]
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Conditioned Place Preference (CPP) (Addiction):
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A CPP apparatus with two distinct compartments is used.
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In the pre-conditioning phase, the baseline preference for either compartment is determined.
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During the conditioning phase, fish are confined to one compartment and administered a drug (e.g., nicotine) and confined to the other compartment with a control substance. To test the antagonist effect of (S)-UFR2709, it is administered before nicotine exposure.
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In the post-conditioning (test) phase, the fish are allowed to freely explore both compartments, and the time spent in each is measured. A significant increase in time spent in the drug-paired compartment indicates a rewarding effect.[2]
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Conclusion
(S)-UFR2709 is a valuable research tool for investigating the role of nicotinic acetylcholine receptors in the central nervous system. Its demonstrated efficacy in reducing alcohol and nicotine-related behaviors in preclinical models highlights its potential as a lead compound for the development of novel therapeutics for substance use disorders. Further research is warranted to fully elucidate its molecular mechanisms and to evaluate its safety and efficacy in more advanced preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of substituted benzoxazoles as inhibitors of mPGES-1: use of a conformation-based hypothesis to facilitate compound design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
